Methyl 3-[(3-oxobutyl)thio]propanoate
Description
Methyl 3-[(3-oxobutyl)thio]propanoate is a methyl ester derivative featuring a thioether linkage (-S-) and a 3-oxobutyl substituent. While direct references to this compound are absent in the provided evidence, its structural analogs suggest a framework where the thioether group connects the propanoate backbone to variable substituents, influencing reactivity, stability, and applications. Such compounds are typically synthesized via Michael addition reactions or thiol-ene coupling, as seen in related esters like methyl 3-(substituted amino)propanoates and methyl 3-mercaptopropionate derivatives .
Properties
CAS No. |
502634-99-3 |
|---|---|
Molecular Formula |
C8H14O3S |
Molecular Weight |
190.26 g/mol |
IUPAC Name |
methyl 3-(3-oxobutylsulfanyl)propanoate |
InChI |
InChI=1S/C8H14O3S/c1-7(9)3-5-12-6-4-8(10)11-2/h3-6H2,1-2H3 |
InChI Key |
BJCMJKJCMZIPEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCSCCC(=O)OC |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Comparative Analysis of Structural Analogs
Notes:
- Substituent Effects: Hydroxyl Groups: Compounds like HHTP and Methyl 3-((2-hydroxyethyl)thio)propanoate exhibit enhanced hydrophilicity and biodegradability, making them suitable for polymer synthesis . Nitro/Aromatic Groups: The nitro group in compound 47b increases electrophilicity, favoring interactions with biological targets (e.g., enzyme inhibition) . Heterocyclic Moieties: Thiazole-containing analogs (e.g., Ethyl 3-(4-amino-2-methylthiothiazol-5-yl)-3-oxopropanoate) show antimicrobial activity due to the thiazole ring’s electron-rich nature .
Ester Group Variation :
Methyl esters (e.g., HHTP) generally exhibit higher volatility and faster hydrolysis rates compared to ethyl esters (e.g., compound in ), impacting their stability in drug delivery systems .- 3-Oxobutyl vs. Other Substituents: The 3-oxobutyl group in the target compound may enhance reactivity in keto-enol tautomerism, useful in condensation reactions for heterocyclic synthesis (e.g., triazolopyrimidines in ). This contrasts with hydroxylated analogs, which prioritize polymer backbone flexibility .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
